molecular formula C15H21NO2S B3911022 N-(furan-2-ylmethyl)adamantane-1-sulfinamide

N-(furan-2-ylmethyl)adamantane-1-sulfinamide

Cat. No.: B3911022
M. Wt: 279.4 g/mol
InChI Key: GUFRCCFLFXLXAK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)adamantane-1-sulfinamide: is a compound that combines the structural features of adamantane and furan Adamantane is a tricyclic cage compound known for its stability and lipophilicity, often used in pharmaceuticals to enhance drug properties Furan, on the other hand, is a heterocyclic aromatic compound with a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)adamantane-1-sulfinamide typically involves the reaction of adamantane derivatives with furan-containing compounds. One common method is the reaction of adamantanecarboxylic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the sulfinamide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Optimization of reaction conditions, such as solvent choice and substrate concentrations, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)adamantane-1-sulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive and can participate in electrophilic aromatic substitution reactions. The sulfinamide group can also be involved in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the furan ring or the sulfinamide group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the sulfinamide group to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions on the furan ring can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)adamantane-1-sulfinamide involves its interaction with molecular targets in biological systems. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the adamantane moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfinamide group can form hydrogen bonds with target molecules, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-(furan-2-ylmethyl)adamantane-1-sulfinamide is unique due to the combination of the adamantane and furan moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)adamantane-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-19(16-10-14-2-1-3-18-14)15-7-11-4-12(8-15)6-13(5-11)9-15/h1-3,11-13,16H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFRCCFLFXLXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(furan-2-ylmethyl)adamantane-1-sulfinamide
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